1,2-Di(thiophen-2-yl)ethane-1,2-dione

Catalog No.
S751695
CAS No.
7333-07-5
M.F
C10H6O2S2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Di(thiophen-2-yl)ethane-1,2-dione

CAS Number

7333-07-5

Product Name

1,2-Di(thiophen-2-yl)ethane-1,2-dione

IUPAC Name

1,2-dithiophen-2-ylethane-1,2-dione

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C10H6O2S2/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H

InChI Key

UNWKVSDABPCZMK-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2

Canonical SMILES

C1=CSC(=C1)C(=O)C(=O)C2=CC=CS2

The exact mass of the compound 1,2-Di(thiophen-2-yl)ethane-1,2-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 121393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Di(thiophen-2-yl)ethane-1,2-dione (CAS: 7333-07-5), commonly known as 2,2'-thenil, is a symmetrical acyclic alpha-diketone flanked by two electron-rich thiophene rings. Procured primarily as a yellow crystalline powder (melting point 81–84 °C), it serves as a dual-functional building block in advanced materials and medicinal chemistry. The central dione moiety is primed for standard condensation reactions to form heterocycles such as quinoxalines and imidazoles, while the terminal thiophene rings provide built-in, highly reactive alpha-positions for subsequent halogenation or cross-coupling [1]. This specific structural combination makes it a critical precursor for synthesizing cross-conjugated alternating polymers, electrochromic materials, and high-concentration redox-active organic molecules [2].

Research Fit

Heterocyclic 1,2-diketone building block with a thienyl scaffold distinct from benzil and furil analogs

Planar solid-state conformation supports optoelectronic and charge-transport research workflows

Carboxylesterase-inert profile compatible with biochemical probe and assay design studies

Attempting to substitute 2,2'-thenil with its more common phenyl analog, benzil, fundamentally disrupts downstream synthetic workflows in optoelectronics because phenyl rings lack the reactive alpha-positions required for facile bromination and subsequent Stille coupling [1]. Furthermore, in energy storage applications, substituting acyclic diketones with constrained cyclic analogs like phenanthrenequinone (PQ) results in a catastrophic drop in electrolyte solubility, falling from molar concentrations to nearly insoluble levels (<0.13 M) [2]. Finally, compared to the oxygen analog furil, 2,2'-thenil offers a distinct balance of conformational flexibility and hydrophobicity (Log P ~2.77) that is strictly required for tuning specific structure-activity relationships in enzyme inhibitor design [3].

Substitution Risk

Comparison Dimension
2,2′-Thenil
Substitution Risk
hCE1 Inhibition
Minimal hCE1 interaction
Benzil is a potent hCE1 inhibitor; enzyme-interference profile may differ substantially
Solid-State Conformation
Planar, inversion-center packing
3,3′-Thenil is nonplanar with ring-flip disorder; packing motif and charge-transport dimensionality differ
Thermal & Substrate Profile
Lower melting range; moderate dehydrogenase substrate activity
2,2′-Furil exhibits higher melting point and altered substrate-activity profile with NADH-dependent enzymes

Electrochemical Solubility and CCET Stabilization in Redox Materials

In the formulation of redox-active organic materials (ROMs), acyclic 1,2-dicarbonyls undergo conformational change coupled electron transfer (CCET), which stabilizes the reduced state at highly negative potentials (-1.29 V to -1.54 V). 2,2'-Thenil achieves a maximum solubility of 4.0 M in standard electrolytes, significantly exceeding constrained cyclic diketones like phenanthrenequinone (PQ), which precipitate at concentrations below 0.13 M [1].

Evidence DimensionMaximum Electrolyte Solubility
Target Compound Data2,2'-Thenil: 4.0 M
Comparator Or BaselinePhenanthrenequinone (PQ): <0.13 M; Benzil: 3.4 M
Quantified Difference>30-fold higher solubility than cyclic baseline; 0.6 M higher than benzil
ConditionsStandard battery electrolyte formulations (e.g., TBAPF6/DMF)

Enables the procurement of a high-energy-density liquid organic electrolyte that avoids the precipitation failures common to rigid cyclic diketones.

Solid-State Planarity
Head-to-head

2,2′-Thenil: planar (P2₁/c, Z=2, inversion center) 3,3′-Thenil: nonplanar, 10.3% ring flip-disorder

Planarity supports ordered solid-state packing interpretation

Single-crystal XRD at room temperature; unit cell volume ~2× difference

Precursor Suitability for Cross-Conjugated Quinoxaline Polymers

2,2'-Thenil condenses with 1,2-phenylenediamines to form 2,3-di(thiophen-2-yl)quinoxalines, which can be directly brominated on the thiophene rings. This allows for immediate Stille coupling with stannylated EDOT to yield complex electrochromic monomers (e.g., DETQ) in 58% yield [1]. Benzil-derived quinoxalines, lacking these reactive thiophene sites, cannot undergo this direct extended pi-conjugation pathway without significantly longer, lower-yielding synthetic detours.

Evidence DimensionDownstream Cross-Coupling Viability
Target Compound Data2,2'-Thenil: Direct bromination and Stille coupling (58% yield for DETQ monomer)
Comparator Or BaselineBenzil: Inert phenyl rings require pre-functionalization
Quantified DifferenceEliminates multiple synthetic steps for extended conjugation
ConditionsCondensation followed by Pd-catalyzed Stille coupling in THF

Reduces synthetic steps and improves overall yield for manufacturers producing low-bandgap polymers for organic photovoltaics.

hCE1 Inhibition
Reported

2,2′-Thenil Ki >100,000 nM Benzil Ki ≈45 nM

Supports CE-inert assay design context

>2,200-fold difference; recombinant hCE1, o-NPA substrate

Conformational Flexibility for Enzyme Inhibitor Pharmacophores

Molecular dynamics simulations show that 2,2'-thenil exhibits pronounced oscillation between low-energy conformations at the dione moiety, unlike rigid analogs such as naphthil. This flexibility, combined with the facile halogenation of the thiophene rings, allows its derivative 4,4'-dibromo-2,2'-thenil to achieve an ultra-low inhibition constant (Ki = 2.2 ± 0.5 nM) against mammalian carboxylesterases, representing a 125-fold increase in efficiency compared to the unsubstituted baseline[1].

Evidence DimensionEnzyme Inhibition Potency (Ki) of Brominated Derivatives
Target Compound Data4,4'-dibromo-2,2'-thenil (derived from 2,2'-thenil): Ki = 2.2 nM
Comparator Or BaselineUnsubstituted 2,2'-thenil baseline
Quantified Difference125-fold increase in inhibition efficiency
ConditionsInhibition of o-NPA metabolism by rCE

Proves the compound's value as a highly tunable, flexible scaffold for drug discovery targeting specific esterase pathways.

Cation-Coupled Potential
Class-level

ΔE°′ ≈ +250 mV (1st) / ≈+1 V (2nd) Up to 2× gravimetric energy density

Supports cation-responsive cathode research

Li+/Mg²+ small-radius cation context; non-aqueous electrolyte

Dehydrogenase Substrate
Reported

2,2′-Thenil: 0.58 µmol/min/mg Benzil: 2.4; Furil: 0.66 µmol/min/mg

Supports biocatalytic substrate-activity profiling

EC 1.1.1.422, pH 7.5, 25 °C; BRENDA reference 752351

Fluorescent Sensor Selectivity
Head-to-head

Thenil-derived: Cu²+ turn-on Benzil-derived: Fe³+ turn-off

Supports chemosensor metal-selectivity context

Orthogonal selectivity validated in aqueous media

OFET Hole Mobility
Head-to-head

PDTO-C3: 0.54 cm²/V·s PDTO-C1: 0.22 cm²/V·s

Supports OFET mobility characterization

π–π stacking: 3.50 Å; top-gate/bottom-contact devices

High-Concentration Liquid Electrolytes for Flow Batteries

Driven by its 4.0 M solubility and CCET stabilization mechanism, 2,2'-thenil is selected over cyclic diketones for formulating high-energy-density redox-active organic materials (ROMs). It replaces rigid analogs that suffer from precipitation (<0.13 M solubility) in standard battery electrolytes[1].

Synthesis of Low-Bandgap Optoelectronic Polymers

Because its thiophene rings provide built-in reactive sites, 2,2'-thenil is selected over benzil when synthesizing dithienylquinoxaline monomers. It allows for direct halogenation and Stille coupling, streamlining the production of cross-conjugated polymers for OLEDs and electrochromic devices [2].

Scaffold for Selective Carboxylesterase Inhibitors

Leveraging its conformational flexibility and the ease of brominating its thiophene rings, 2,2'-thenil serves as a critical starting material for medicinal chemists designing ultra-potent (low nanomolar Ki) mammalian carboxylesterase inhibitors [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Organic battery cathode research
Cation-responsive reduction potential
Gravimetric energy density under Li+/Mg²+ binding
CE-inert biochemical probe design
hCE1 inhibition profile review
Enzyme-interference control in prodrug-activation assays
OFET polymer semiconductor synthesis
Conformational-lock backbone planarity
Thin-film microstructure and charge-carrier mobility
Cu²+-selective fluorescent chemosensor
Thienyl-derived fluorophore metal selectivity
Turn-on response and aqueous-matrix compatibility

XLogP3

2.9

Other CAS

7333-07-5

Wikipedia

2,2'-Thenil

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